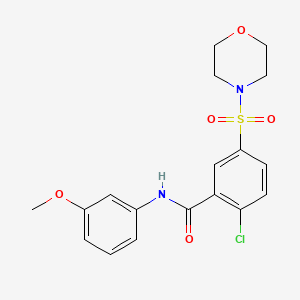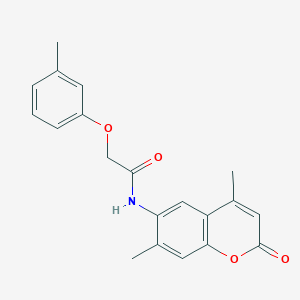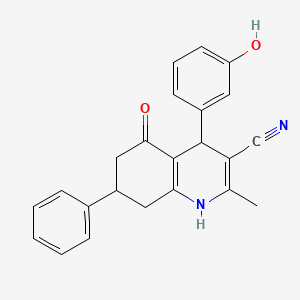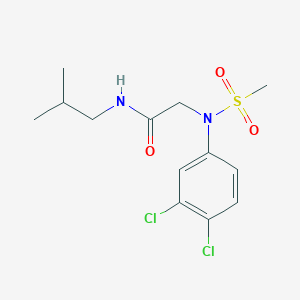![molecular formula C19H28ClNO5 B5006148 N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate](/img/structure/B5006148.png)
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate, also known as CCPA, is a selective agonist of the alpha-2A adrenergic receptor. It has been widely used in scientific research for its potential therapeutic applications in various diseases, including hypertension, depression, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate selectively activates the alpha-2A adrenergic receptor, which is primarily located in the central nervous system. Activation of this receptor leads to a decrease in the release of norepinephrine and an increase in the release of dopamine, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a hypotensive effect, which is likely due to its ability to decrease the release of norepinephrine. In addition, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects in depression and ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate is a highly selective agonist of the alpha-2A adrenergic receptor, which makes it a valuable tool for studying the physiological effects of this receptor. However, like any experimental tool, this compound has its limitations. For example, it may not accurately reflect the physiological effects of endogenous ligands, and its effects may be influenced by factors such as dose, route of administration, and experimental conditions.
Direcciones Futuras
There are many potential future directions for research on N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate. One area of interest is the development of more selective and potent agonists of the alpha-2A adrenergic receptor, which may have greater therapeutic potential. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as anxiety disorders and substance abuse disorders. Finally, the development of new methods for the synthesis and delivery of this compound may help to overcome some of the limitations of this compound in experimental settings.
Métodos De Síntesis
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate can be synthesized using a multi-step process, starting from 4-chloro-2-methylphenol. The first step involves the synthesis of 3-(4-chloro-2-methylphenoxy)propylamine, which is then reacted with N-methylcyclohexanamine to form this compound. The final step involves the formation of this compound oxalate salt, which is a more stable form of the compound for storage and transportation.
Aplicaciones Científicas De Investigación
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a hypotensive effect, which makes it a potential candidate for the treatment of hypertension. In addition, this compound has been studied for its potential antidepressant effects, as it has been shown to increase the levels of norepinephrine and dopamine in the brain. This compound has also been studied for its potential use in the treatment of ADHD, as it has been shown to improve cognitive function and reduce impulsivity in animal models.
Propiedades
IUPAC Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-14-13-15(18)9-10-17(14)20-12-6-11-19(2)16-7-4-3-5-8-16;3-1(4)2(5)6/h9-10,13,16H,3-8,11-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYCNRRTOMOJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN(C)C2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5006118.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)

![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)

![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![N~1~-(sec-butyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5006152.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5006155.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B5006162.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B5006169.png)
![4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5006172.png)
